molecular formula C17H21NO2S B2591131 N-benzyl-5-isopropyl-2-methylbenzenesulfonamide CAS No. 433943-20-5

N-benzyl-5-isopropyl-2-methylbenzenesulfonamide

Cat. No.: B2591131
CAS No.: 433943-20-5
M. Wt: 303.42
InChI Key: KDQWPVWKSIQURW-UHFFFAOYSA-N
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Description

N-benzyl-5-isopropyl-2-methylbenzenesulfonamide (NBIMBS) is a chemical compound that belongs to the sulfonamide family. It has a molecular formula of C17H21NO2S and a molecular weight of 303.42 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group, with additional isopropyl and methyl groups .

Scientific Research Applications

Synthesis and Crystallographic Characterization

N-Benzyl-4-methylbenzenesulfonamides, similar to N-benzyl-5-isopropyl-2-methylbenzenesulfonamide, are synthesized through a two-step process involving primary amines and benzylation of the sulfonamide. This synthesis method has been applied to compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide, characterized by spectroscopic and crystallographic means, including single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).

Applications in Drug Synthesis

Methylbenzenesulfonamide derivatives, closely related to this compound, have been used in the synthesis of novel compounds with potential as drug candidates, particularly in the context of HIV-1 infection prevention (Cheng, 2015).

Antibacterial and Anti-inflammatory Properties

Sulfonamides bearing a 1,4-benzodioxin ring, structurally related to this compound, have shown antibacterial potential against various bacterial strains and inhibitory activity against the Lipoxygenase enzyme, suggesting therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a derivative of this compound, has been used as an electrophilic cyanation reagent in the synthesis of benzonitriles, demonstrating its utility in the formation of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Antimycobacterial Agents

Derivatives like N-Benzyl-2,4-dinitrobenzenesulfonamide, synthesized from compounds similar to this compound, have shown promising results as antimycobacterial agents, with significant inhibition of Mycobacterium tuberculosis (Malwal et al., 2012).

Mechanism of Action

Properties

IUPAC Name

N-benzyl-2-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13(2)16-10-9-14(3)17(11-16)21(19,20)18-12-15-7-5-4-6-8-15/h4-11,13,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWPVWKSIQURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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